(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid

pyruvate decarboxylase suicide substrate enzyme mechanism

Order (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid for your PDC mechanism and SAR studies. This conjugated α-keto acid is the gold standard mechanism-based irreversible inactivator (suicide substrate) for pyruvate decarboxylase, validated as the sole compound in its class offering dual decarboxylation and enzyme inactivation. Guarantee inhibitor potency with the requisite p-chloro electron-withdrawing group; non-electron-withdrawing congeners are inactive, making CPB the only reliable probe and positive control.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
CAS No. 33185-97-6
Cat. No. B1234491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid
CAS33185-97-6
Synonyms4-(4-chlorophenyl)-2-oxo-3-butenoic acid
4-(4-chlorophenyl)-2-oxo-3-butenoic acid, (E)-isomer
4-(4-chlorophenyl)-2-oxo-3-butenoic acid, 1-(14)C-labeled, (E)-isomer
4-CPOB
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C(=O)O)Cl
InChIInChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+
InChIKeyRVSPZCGKZYTJOA-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (E)-4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid (CAS 33185-97-6): A Differentiated Biochemical Probe and Synthetic Intermediate


The target compound, (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (commonly abbreviated CPB), is a conjugated α-keto acid that functions as a mechanism-based irreversible inactivator (suicide substrate) of pyruvate decarboxylase (PDC, EC 4.1.1.1) [1]. First characterized in 1983 using brewers' yeast PDC, CPB has been employed as a radiolabeled probe ([1‑¹⁴C]CPB) to dissect the decarboxylation step of thiamin diphosphate-dependent enzymes [1]. Its molecular formula is C₁₀H₇ClO₃ and its molecular weight is 210.61 g·mol⁻¹ .

Why Generic Substitution Fails for (E)-4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid: Electronic Determinants of Inhibition Mode


Within the family of conjugated E-4-phenyl-2-keto-3-butenoic acids, the electronic nature of the phenyl substituent is the primary determinant of inhibitor activity. A systematic study demonstrated that only derivatives bearing electron‑withdrawing groups (p‑Cl, m‑Cl, p‑NO₂, m‑NO₂, 3,4‑Cl₂, 2,6‑Cl₂) act as time‑dependent irreversible inactivators of PDC, whereas those with electron‑donating groups (p‑CH₃O, p‑(CH₃)₂N) are completely inactive [1]. Consequently, replacing CPB with a seemingly analogous but electronically different congener—for example, the p‑methoxy derivative—would eliminate PDC inhibition entirely, rendering the compound valueless for this target.

Product-Specific Quantitative Evidence Guide for (E)-4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid


Suicide Substrate Turnover vs. Pure Inactivation: CPB vs. m‑Nitro Analog

The m‑nitro analog (E)-4-(3‑nitrophenyl)-2-oxobut‑3‑enoic acid is the most potent inhibitor in the E-4-phenyl-2-keto-3-butenoic acid series (Ki_regulatory = 0.026 mM, Ki_catalytic = 0.13 mM) [2]. However, CPB is uniquely processed as a substrate: incubation of [1‑¹⁴C]CPB with PDC results in concurrent ¹⁴CO₂ release and enzyme inactivation, directly demonstrating catalytic turnover [1]. In contrast, the m‑nitro derivative forms a stable enzyme‑bound enamine intermediate (λmax ≈ 430 nm) without detectable decarboxylation [2]. Thus, CPB is the only compound in the series that simultaneously reports on the decarboxylation step and inhibits the enzyme.

pyruvate decarboxylase suicide substrate enzyme mechanism

Irreversible Inactivation vs. No Activity: Electronic Requirement for the p‑Chloro Substituent

In a direct head‑to‑head comparison of nine E-4-phenyl-2-keto‑3‑butenoic acid derivatives, all compounds carrying electron‑withdrawing substituents (including CPB with its p‑Cl group) exhibited time‑dependent irreversible inactivation of PDC, whereas the p‑CH₃O and p‑(CH₃)₂N derivatives showed no measurable inactivation [1]. CPB therefore occupies a defined niche: the chlorine atom confers sufficient electron withdrawal to activate the inhibitor, while maintaining synthetic accessibility and compatibility with radiochemical labeling that have not been demonstrated for the nitro‑substituted analogs.

structure–activity relationship electron-withdrawing group PDC inhibitors

Orthogonal Probe Capability: [1‑¹⁴C]CPB Enables Direct Monitoring of Enzyme‑Catalyzed Decarboxylation

The synthesis and commercial availability of [1‑¹⁴C]CPB (documented in the original characterization study) allows researchers to quantify enzyme‑catalyzed decarboxylation through direct ¹⁴CO₂ trapping assays, a capability unique to CPB within the E-4-phenyl-2-keto-3-butenoic acid series [1]. In the 1983 study, loss of ¹⁴CO₂ was measured concurrently with irreversible inactivation, providing unequivocal evidence that CPB is processed as a substrate while also permanently eliminating enzyme activity [1].

radiochemical probe pyruvate decarboxylase CO₂ release assay

Application Scenarios for (E)-4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid Driven by Quantitative Differentiation


Mechanistic Studies of Thiamin Diphosphate‑Dependent Decarboxylases Using Radiolabeled CPB

The unique ability of [1‑¹⁴C]CPB to undergo enzyme‑catalyzed decarboxylation with concurrent inactivation [1] makes it the probe of choice for kinetic isotope effect measurements, partitioning ratio determinations, and active‑site stoichiometry experiments on PDC and related enzymes. No other compound in the E-4-phenyl-2-keto-3-butenoic acid family offers this dual functionality.

Reference Inhibitor for Pyruvate Decarboxylase Activity Assays and High‑Throughput Screening

CPB's well‑characterized two‑site inhibition kinetics (Ki = 0.3 mM regulatory, Ki = 0.7 mM catalytic) [1] enable its use as a calibrated positive control in biochemical PDC assays. Its irreversible mechanism minimizes concerns about competitive displacement by substrates, providing a robust benchmark for evaluating novel PDC inhibitors.

SAR Benchmark for Conjugated α‑Keto Acid Inhibitor Development

Because CPB resides at the activity boundary defined by the electron‑withdrawing requirement for PDC inactivation [2], it serves as an essential SAR reference. Medicinal chemists can use CPB as the starting point for designing improved inhibitors, substituting electron‑withdrawing replacements that preserve or enhance potency while retaining the suicide‑substrate mechanism.

Quote Request

Request a Quote for (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.